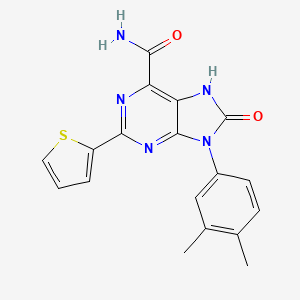

9-(3,4-dimethylphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(3,4-dimethylphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c1-9-5-6-11(8-10(9)2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-26-12/h3-8H,1-2H3,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYLETLOHVTTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3,4-dimethylphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives family, characterized by a complex structure that includes a purine ring and various substituents. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.38 g/mol. The structural features include:

- A purine core

- A thiophene ring

- A dimethylphenyl substituent

This unique structure contributes to its biological properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The mechanism may include:

- Enzyme Inhibition : The compound can inhibit enzymes that play roles in cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with inflammation and cancer.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.4 |

| MCF-7 (breast cancer) | 7.2 |

| A549 (lung cancer) | 6.5 |

Case Studies

- In Vivo Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent in oncology.

- Antimicrobial Efficacy Against Resistant Strains : A recent study assessed the efficacy of the compound against multidrug-resistant strains of bacteria. Results indicated that it retained antimicrobial activity, suggesting its potential role in treating resistant infections.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the thiophene and phenyl groups have been shown to enhance biological activity. For example:

- Substituting different halogens on the phenyl ring improved anticancer potency.

- Variations in the thiophene moiety affected antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Purine-6-carboxamide derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a systematic comparison with key analogs:

Structural and Functional Differences

Compound A : 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 64440-99-9)

- Position 2 : Methyl group (vs. unsubstituted in the target compound).

- Position 9 : 4-Methylphenyl (vs. 3,4-dimethylphenyl in the target).

- Molecular Formula : C₁₄H₁₃N₅O₂ (identical to the target).

- Key Differences: The 2-methyl group in Compound A may reduce steric hindrance compared to the unsubstituted position in the target.

Compound B : 8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide Derivative

- Position 8 : Methylthio (S-CH₃) group (vs. oxo in the target).

- Position 9 : Phenyl (vs. 3,4-dimethylphenyl in the target).

- Synthesis : Synthesized via S-alkylation of a thiourea intermediate with iodomethane .

- Key Differences :

- The methylthio group at position 8 introduces sulfur-mediated hydrophobic interactions, unlike the oxo group’s hydrogen-bonding capability.

- The unsubstituted phenyl at position 9 (Compound B) offers less steric hindrance than the dimethylated analog in the target.

Compound C : 9-Butyl-2-cyclopentyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione

- Core Structure : Pyrimido-purine fused system (vs. simple purine in the target).

- Substituents : Butyl and cyclopentyl groups introduce significant hydrophobicity.

- Key Differences :

- The fused ring system in Compound C alters electronic distribution and conformational flexibility compared to the target’s planar purine core.

Data Table: Comparative Analysis

Research Findings and Implications

The carboxamide group at position 6 mitigates hydrophobicity in all analogs, enabling solubility in polar aprotic solvents.

Reactivity in Synthesis :

- The oxo group at position 8 (target and Compound A) facilitates nucleophilic substitutions, whereas the methylthio group in Compound B favors electrophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.